molecular formula C23H24N2O3S2 B2711326 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955651-57-7

4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2711326
CAS No.: 955651-57-7
M. Wt: 440.58
InChI Key: ZAMJUAFDRFBVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide-based compound featuring a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group at position 2 and a 4-isopropylbenzenesulfonamide moiety at position 5. This structure combines a lipophilic isopropyl group (enhancing membrane permeability) with a sulfonamide pharmacophore (often associated with enzyme inhibition) and a thiophene heterocycle (contributing to π-π interactions in binding pockets). Such hybrid structures are frequently explored in medicinal chemistry for targeting enzymes like carbonic anhydrases, kinases, or acyltransferases .

Properties

IUPAC Name

4-propan-2-yl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-16(2)17-6-9-21(10-7-17)30(27,28)24-20-8-5-18-11-12-25(15-19(18)14-20)23(26)22-4-3-13-29-22/h3-10,13-14,16,24H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJUAFDRFBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the Thiophene-2-carbonyl Group: This step involves the acylation of the tetrahydroisoquinoline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzenesulfonamide Group: The final step includes the sulfonation of the intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition
    • Compounds similar to 4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide have been studied for their potential as inhibitors of various enzymes. For instance, research on sulfonamides has shown their effectiveness against α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 Diabetes Mellitus and Alzheimer's Disease respectively . The incorporation of thiophene and isoquinoline moieties may enhance the inhibitory efficacy of this compound.
  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For example, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells . The mechanism behind this activity often involves the disruption of cancer cell proliferation pathways.

Case Study 1: Anticancer Evaluation

A study synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity. The most promising compounds exhibited high cytotoxicity against HeLa cells with IC50 values ranging from 6–7 μM while showing lower toxicity towards non-tumor cells . This indicates a selective action that could be beneficial for therapeutic applications.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on synthesizing sulfonamide compounds to assess their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings suggest that structural modifications similar to those found in this compound could enhance enzyme binding affinity and selectivity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Trends

Synthetic Strategies: The target compound and ’s analog share sulfonylation and coupling steps, but emphasizes scalability (100g synthesis) and trifluoroacetyl group introduction . In contrast, focuses on triazole tautomerism and halogen-substituted aryl groups . Thiophene-2-carbonyl vs.

Structural Nuances: Sulfonamide Positioning: The target compound’s sulfonamide is at position 7 of the tetrahydroisoquinoline, whereas ’s analog places it at position 4. This positional difference could influence target binding specificity.

Characterization Consistency :

  • All compounds rely on NMR and MS for structural confirmation. uniquely employs IR to validate tautomeric forms (e.g., absence of νS-H in thione tautomers) , a method applicable to the target compound for confirming carbonyl/thioamide groups.

Biological Activity

4-isopropyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3S2, with a molecular weight of 364.48 g/mol. The structure includes a tetrahydroisoquinoline core, a thiophene moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation through various pathways.
  • Antimicrobial Properties : Similar compounds have been noted for their efficacy against bacterial strains.
  • Neuropharmacological Effects : Research on related tetrahydroisoquinoline derivatives suggests potential in modulating neurotransmitter systems.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally related compounds:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors. For instance, they may inhibit carbonic anhydrase or other critical enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The presence of the thiophene ring may influence signaling pathways related to inflammation and cancer progression by modulating the activity of kinases and transcription factors.
  • Interaction with Receptors : Tetrahydroisoquinolines are known to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially influencing mood and behavior.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

  • Antitumor Studies : A study demonstrated that tetrahydroisoquinoline derivatives effectively inhibited the growth of malignant pleural mesothelioma cells through ERK pathway blockade .
  • Antimicrobial Activity : Research has shown that sulfonamide derivatives possess significant antibacterial activity against various pathogens .
  • Neuropharmacological Studies : Compounds structurally related to this compound have been tested in animal models for their effects on mood disorders .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
AntitumorTetrahydroisoquinoline derivativesERK pathway inhibition
AntimicrobialSulfonamide derivativesEnzyme inhibition
NeuropharmacologicalTetrahydroisoquinolinesReceptor modulation

Q & A

Q. What strategies mitigate off-target effects in phenotypic screening?

  • Answer : Employ counter-screening against unrelated targets (e.g., GPCRs, ion channels). CRISPR-based whole-genome knockout libraries can identify genetic vulnerabilities. Dose-response curves with Hill slopes >1 suggest target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.